4-Amino-3-fluorobiphenyl
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Overview
Description
4-Amino-3-fluorobiphenyl is an organic compound with the molecular formula C12H10FN It is a derivative of biphenyl, where an amino group is attached to the fourth position and a fluorine atom is attached to the third position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluorobiphenyl typically involves a multi-step process. One common method includes the following steps:
Nitration: Biphenyl is nitrated to form 4-nitrobiphenyl.
Fluorination: The nitro group is then replaced with a fluorine atom using a fluorinating agent such as hydrogen fluoride or sodium fluoride, resulting in 4-fluoro-3-nitrobiphenyl.
Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various substituted biphenyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-3-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Amino-3-fluorobiphenyl exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its membrane permeability. These interactions can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
4-Amino-3-chlorobiphenyl: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-3-bromobiphenyl: Contains a bromine atom instead of fluorine.
4-Amino-3-iodobiphenyl: Contains an iodine atom instead of fluorine.
Uniqueness: 4-Amino-3-fluorobiphenyl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo counterparts. These properties make it particularly useful in applications requiring enhanced membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-fluoro-4-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKGACURMTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76302-56-2 |
Source
|
Record name | 3-fluoro-[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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